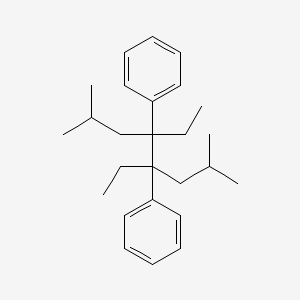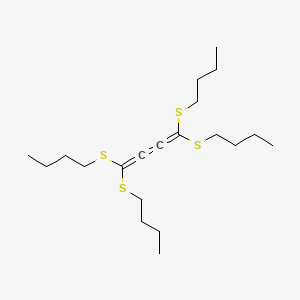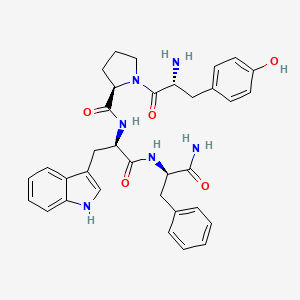
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl-: is a synthetic peptide compound with a complex structure It is composed of four amino acids: D-phenylalaninamide, D-tyrosine, D-proline, and D-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (D-phenylalaninamide) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (D-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-proline and D-tryptophan.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure efficiency and consistency. The process would be optimized for yield and purity, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products:
Oxidation: Dityrosine-containing peptides.
Reduction: Reduced peptides with altered properties.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
Biology:
Protein-Protein Interactions: Studied for its ability to interact with specific proteins.
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential therapeutic agent for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biotechnology: Utilized in the production of biopharmaceuticals.
Material Science: Investigated for its potential use in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pathways involved may include:
Signal Transduction: Modulating signaling pathways by interacting with receptors or enzymes.
Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.
Comparison with Similar Compounds
- L-Tyrosyl-L-prolyl-L-tryptophyl-D-phenylalaninamide
- D-Phenylalaninamide, L-tyrosyl-D-alanylglycyl-
Comparison:
- Structure: While similar in structure, the specific arrangement of amino acids in D-Phenylalaninamide, D-tyrosyl-D-prolyl-D-tryptophyl- gives it unique properties.
- Function: The unique sequence of amino acids may result in different biological activities and interactions compared to similar compounds.
- Applications: Its distinct structure makes it suitable for specific applications in research and industry that other similar compounds may not be able to fulfill.
Properties
CAS No. |
630104-38-0 |
|---|---|
Molecular Formula |
C34H38N6O5 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2R)-1-[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H38N6O5/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44)/t26-,28-,29-,30-/m1/s1 |
InChI Key |
ZEXLJFNSKAHNFH-PYYPWFDZSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
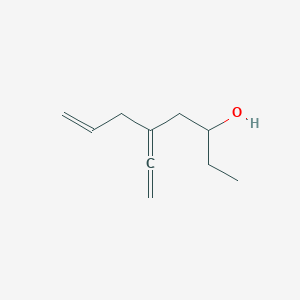

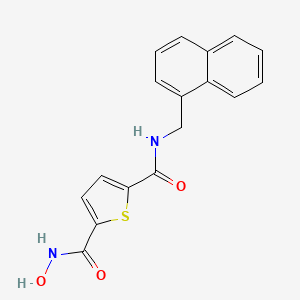
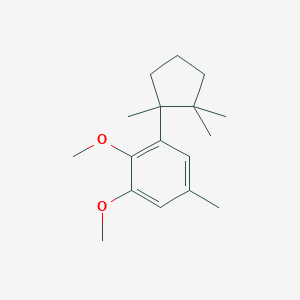
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
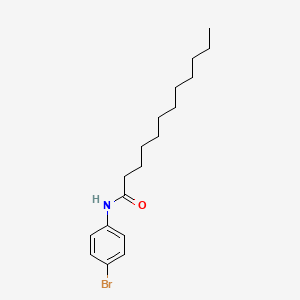
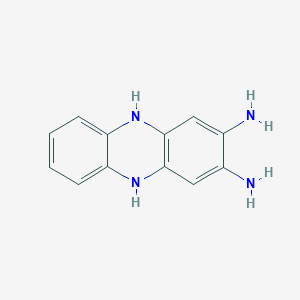
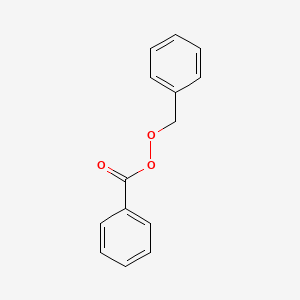

![4-[3,4,5-Tris(dodecyloxy)benzamido]butanoic acid](/img/structure/B14234031.png)
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
